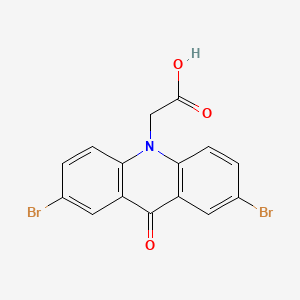
10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo- is a chemical compound with the molecular formula C15H9Br2NO3. It is characterized by the presence of an acridine core, which is a tricyclic aromatic system, substituted with two bromine atoms at positions 2 and 7, and a keto group at position 9.
Preparation Methods
The synthesis of 10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo- typically involves multi-step organic reactions. One common synthetic route includes the bromination of acridine derivatives followed by oxidation and acetic acid substitution. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the keto group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 10(9H)-Acridineacetic acid,2,7-dibromo-9-oxo- include other acridine derivatives with different substituents. For example:
Acridine orange: A well-known dye used in biological staining.
Acriflavine: An antiseptic agent with antimicrobial properties.
Properties
CAS No. |
99081-85-3 |
|---|---|
Molecular Formula |
C15H9Br2NO3 |
Molecular Weight |
411.04 g/mol |
IUPAC Name |
2-(2,7-dibromo-9-oxoacridin-10-yl)acetic acid |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-3-12-10(5-8)15(21)11-6-9(17)2-4-13(11)18(12)7-14(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
HSMIPBKKYPISMC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(=O)O)C=CC(=C3)Br |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2CC(=O)O)C=CC(=C3)Br |
Synonyms |
2,7-dibromo-9-oxo-10-acridineacetate 2,7-dibromo-9-oxo-10-acridineacetate, sodium salt DBCMA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















